molecular formula C9H5N3O2 B15239368 6-Nitro-1H-indole-5-carbonitrile

6-Nitro-1H-indole-5-carbonitrile

Cat. No.: B15239368
M. Wt: 187.15 g/mol
InChI Key: FZVFWJYBLJPWDV-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-5-carbonitrile (CAS 1423120-44-8) is a nitro-substituted indole derivative that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. This compound is particularly valuable for the synthesis of complex heterocyclic systems, such as pyrrolo[3,2-e]indole frameworks, which are privileged structures found in various biologically active compounds . The presence of both nitro and cyano functional groups on the indole core makes it a suitable substrate for further functionalization through various reactions, including alkylations and cyclizations, to create novel compounds for research . Research into similar 5-nitroindole analogues has explored their potential as inhibitors of bacterial efflux pumps, which could help combat antimicrobial resistance . This product is intended for research applications and is not approved for human therapeutic or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

6-nitro-1H-indole-5-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-5-7-3-6-1-2-11-8(6)4-9(7)12(13)14/h1-4,11H

InChI Key

FZVFWJYBLJPWDV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Nitro 1h Indole 5 Carbonitrile and Analogous Indole Frameworks

Direct Functionalization Strategies

Direct functionalization strategies involve the introduction of the nitro and cyano groups onto an existing indole (B1671886) ring. This approach is often favored for its atom economy and can be highly efficient if regioselectivity can be controlled.

Regioselective Nitration Protocols for Indole-5-carbonitrile Precursors

The nitration of indole derivatives is a classic electrophilic aromatic substitution reaction. However, controlling the position of nitration can be challenging due to the high reactivity of the indole nucleus, which can lead to polymerization or the formation of multiple isomers. bhu.ac.in The preferred site for electrophilic attack on the indole ring is typically the C3 position. bhu.ac.in When the C3 position is blocked, electrophilic substitution often occurs at the C5 or C6 position of the benzene (B151609) ring portion of the molecule.

For the synthesis of 6-Nitro-1H-indole-5-carbonitrile, the starting material would be Indole-5-carbonitrile. The nitration of electronegatively substituted indoles, such as indole-3-carbonitrile, with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative, with smaller amounts of the 4-nitro isomer. umn.edu This suggests that a similar regioselectivity could be expected for the nitration of indole-5-carbonitrile, where the electron-withdrawing nature of the cyano group at C5 would direct the incoming nitro group to the C6 position.

Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often employed to avoid the polymerization of the indole that can occur under strongly acidic conditions. bhu.ac.in

Introduction of the Carbonitrile Moiety to Nitroindole Intermediates

An alternative direct functionalization approach involves introducing the carbonitrile group onto a pre-existing nitroindole. This can be accomplished through various cyanation methods. wikipedia.org A common starting material for this route would be 6-nitroindole (B147325).

One established method for the introduction of a nitrile group is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt, typically copper(I) cyanide. wikipedia.org Therefore, this pathway would necessitate the initial synthesis of 6-aminoindole (B160974) from 6-nitroindole via reduction.

Another approach is the palladium-catalyzed cyanation of aryl halides. wikipedia.org This would require the conversion of 6-nitroindole to a halo-substituted derivative, such as 5-bromo-6-nitroindole, which could then undergo cyanation. The use of less toxic cyanide sources like zinc cyanide or potassium ferricyanide (B76249) is becoming more common in these reactions. wikipedia.org

De Novo Indole Ring Formation and Annulation Approaches

De novo synthesis, the construction of the indole ring from acyclic or simpler cyclic precursors, provides a powerful and flexible route to highly substituted indoles.

Utilization of Pre-functionalized Aromatic or Heteroaromatic Building Blocks

This strategy involves the use of aromatic or heteroaromatic compounds that already contain the necessary nitro and cyano functionalities, or their precursors, which are then used to construct the indole ring. For example, a suitably substituted o-nitrotoluene derivative can be a key starting material.

A technical disclosure outlines a process for preparing 1H-indole-5-carbonitrile starting from 3-methyl-4-nitrobenzoic acid. tdcommons.org This process involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile, yielding 3-methyl-4-nitrobenzonitrile. This intermediate could then potentially be used in a Leimgruber-Batcho indole synthesis or a similar cyclization strategy to form the desired this compound. The Leimgruber-Batcho reaction is a versatile method for preparing a variety of functionalized indoles. benthamopenarchives.comresearchgate.net

Starting MaterialIntermediateFinal ProductReference
3-Methyl-4-nitrobenzoic acid3-Methyl-4-nitrobenzonitrile1H-Indole-5-carbonitrile tdcommons.org

Multi-component Reaction Pathways for Substituted Indole Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.comresearchgate.netresearchgate.net Several MCRs have been developed for the synthesis of substituted indoles. nih.govrsc.org

For instance, a three-component, one-pot procedure for synthesizing 2,3-disubstituted indoles has been reported, involving a domino indolization process. organic-chemistry.org While not directly yielding this compound, these MCRs demonstrate the potential to rapidly assemble complex indole structures from simple building blocks. tandfonline.comresearchgate.netresearchgate.netnih.govrsc.org By carefully selecting the starting components, it is conceivable that an MCR could be designed to produce the target molecule or a close precursor.

Functional Group Interconversions Leading to this compound

This approach involves the synthesis of an indole with different functional groups that can then be chemically transformed into the desired nitro and cyano groups. slideshare.netmit.edu

For example, one could synthesize an indole with a different leaving group at the 6-position and a precursor to the nitrile at the 5-position. A common precursor to a nitrile is a primary amide or an aldehyde oxime, which can be dehydrated to the corresponding nitrile. orgsyn.org The conversion of an aldehyde to a nitrile is a well-established transformation. orgsyn.org

Similarly, a nitro group can be introduced via the oxidation of an amino group or through other transformations. The conversion of a hydroxyl group to a halide or a sulfonate ester creates a good leaving group that can be displaced by a variety of nucleophiles, including cyanide. ub.eduvanderbilt.edu

A synthetic route could involve the preparation of 6-amino-1H-indole-5-carboxamide. The amide could be dehydrated to the nitrile, and the amino group could be converted to a nitro group via a Sandmeyer-type reaction or oxidation.

Starting Functional GroupTarget Functional GroupReagents/Conditions
AldehydeNitrileDehydration of the corresponding oxime
AmideNitrileDehydration (e.g., with POCl₃, P₂O₅)
Halide/SulfonateNitrileNucleophilic substitution with cyanide (e.g., KCN, Zn(CN)₂)
AmineNitroOxidation or Sandmeyer-type reaction

Catalytic Systems and Green Chemistry Considerations in Synthesis

The synthesis of functionalized indole frameworks, such as this compound, is increasingly guided by the principles of green chemistry. These principles advocate for the use of catalytic systems over stoichiometric reagents to improve efficiency, reduce waste, and utilize more environmentally benign reaction conditions. The construction of a substituted indole like this compound involves the formation of the indole core and the introduction of substituents, both of which can benefit from modern catalytic and sustainable methodologies.

Catalytic Approaches to the Indole Scaffold

The synthesis of the core indole structure can be achieved through various catalytic methods that are more environmentally friendly than classical named reactions like the Fischer indole synthesis, which often requires harsh acidic conditions. Transition-metal catalysis, in particular, has provided a wealth of efficient and selective routes to indoles.

Palladium-based catalysts are among the most utilized for indole synthesis. For instance, palladium-catalyzed reactions can facilitate the construction of the indole ring through intramolecular cyclization of substituted anilines. These methods often exhibit high functional group tolerance and can be performed under milder conditions than traditional methods. Similarly, rhodium-catalyzed reactions have proven effective for the synthesis and functionalization of indoles, offering unique selectivity in many cases. Copper and iron, being more earth-abundant and less toxic metals, are gaining prominence as catalysts in green chemistry approaches to indole synthesis. Iron-catalyzed cascade reactions, for example, can produce pyrroles (a related heterocycle) from nitroarenes under mild conditions and show excellent functional group tolerance.

Multicomponent reactions (MCRs) represent another significant green strategy for synthesizing complex molecules like substituted indoles from simple starting materials in a single step. These reactions are inherently atom-economical and can reduce solvent waste and purification steps. An innovative two-step, multicomponent approach to indole-2-carboxamides has been developed that proceeds under mild, metal-free conditions using ethanol (B145695) as a benign solvent.

Green Considerations in the Nitration and Cyanation of Indoles

The introduction of the nitro and cyano groups onto the indole framework presents specific challenges that can be addressed through modern catalytic and green chemistry approaches.

Nitration: Traditional nitration methods often employ strong acids like nitric acid, which are hazardous and produce significant waste. The development of milder, more selective, and environmentally friendly nitration methods is a key area of research. A noteworthy development is the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions, utilizing trifluoroacetyl nitrate generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. For the synthesis of 6-nitroindole derivatives, a transition-metal-free method has been developed using cesium carbonate to promote the reaction between enaminones and nitroaromatic compounds, forming two new C-C and C-N bonds with high regioselectivity.

Cyanation: The cyanation of indoles has traditionally involved toxic cyanide sources. Modern catalytic methods aim to replace these with safer alternatives and improve selectivity. Palladium-catalyzed C-H cyanation of indoles has been achieved using acetonitrile (B52724) as a green and readily available cyanide source. Electrochemical methods offer a particularly green route for the C-H cyanation of indoles, as they avoid the need for transition-metal catalysts and chemical oxidants. These electrochemical approaches can exhibit high regioselectivity for either C2 or C3 cyanation by employing a redox catalyst.

For the specific synthesis of an indole-5-carbonitrile, a classical yet relevant method is the Sandmeyer reaction . This reaction converts an aryl amine into a diazonium salt, which is then displaced by a nucleophile, such as a cyanide, in the presence of a copper(I) catalyst. In the context of synthesizing this compound, this would likely involve the synthesis of a 5-amino-6-nitroindole precursor, followed by diazotization and a copper-catalyzed Sandmeyer cyanation. While effective, efforts to make the Sandmeyer reaction greener focus on minimizing the use of hazardous reagents and improving catalyst efficiency.

The following tables summarize some of the catalytic systems and green approaches relevant to the synthesis of substituted indoles.

Catalyst System Reaction Type Substrates Key Green Features Reference
Palladium-based catalystsCross-coupling/Cyclizationo-haloanilines, alkynesHigh efficiency, mild conditions, functional group tolerance
Rhodium-based catalystsC-H activation/InsertionIndoles, various coupling partnersHigh selectivity, diverse transformations
Iron-based catalystsCascade

Reactivity and Chemical Transformations of 6 Nitro 1h Indole 5 Carbonitrile

Reactivity of the Nitro Group

The nitro group strongly influences the molecule's reactivity, primarily through its powerful electron-withdrawing effects and its susceptibility to reduction.

Reductive Transformations to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group on the indole (B1671886) scaffold is a common and synthetically useful transformation, providing access to aminoindoles and other derivatives. The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. researchgate.net In a closely related compound, 5-nitro-7-cyanoindole, the nitro group can be selectively reduced to an amine using hydrogen gas over Raney nickel, without affecting the cyano group. organicchemistrytutor.com This high chemoselectivity is a key feature of catalytic hydrogenation in the presence of nitrile functionalities.

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds, each with its own advantages regarding selectivity and reaction conditions. researchgate.netnii.ac.jp

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

ReagentConditionsComments
H₂/Pd/CAmbient pressure and temperatureHighly efficient, but may also reduce other functional groups like alkenes or dehalogenate aryl halides. nii.ac.jp
H₂/Raney NiTypically requires heat and/or pressureOften used when dehalogenation is a concern. nii.ac.jp Can be used selectively in the presence of nitriles. organicchemistrytutor.com
Fe/HCl or Fe/AcOHAcidic aqueous conditions, often heatedA classic, cost-effective method that is tolerant of many functional groups. nii.ac.jp
SnCl₂·2H₂OAcidic (HCl) or alcoholic solventA mild method suitable for substrates with sensitive functional groups.
Na₂S₂O₄ (Sodium Dithionite)Aqueous or biphasic systemsA mild reducing agent, often used for selective reductions.
Na₂SAqueous or alcoholic solutionCan be used for the selective reduction of one nitro group in a dinitro compound. nii.ac.jp

The resulting 6-amino-1H-indole-5-carbonitrile is a valuable intermediate for further functionalization, as the amino group can be diazotized or participate in various coupling reactions.

Nucleophilic Aromatic Substitution Facilitated by the Nitro Group

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. nih.gov By withdrawing electron density from the aromatic ring, particularly at the ortho and para positions, it facilitates the attack of nucleophiles. chemguide.co.uksnnu.edu.cn In the case of 6-Nitro-1H-indole-5-carbonitrile, the nitro group at the C-6 position would strongly activate the C-5 and C-7 positions towards nucleophilic attack. If a suitable leaving group were present at one of these positions, a substitution reaction could occur.

Furthermore, the electron-deficient nature of the indole nucleus in nitroindoles can lead to unusual reactivity. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to undergo nucleophilic substitution at the C-2 position with various nitrogen, sulfur, and carbon nucleophiles. nii.ac.jpwikipedia.org This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-poor C-2 position, facilitated by the cumulative electron-withdrawing effect of the 6-nitro group and the N-methoxy group, which acts as a leaving group. This highlights that the activating effect of the nitro group can extend beyond the benzene (B151609) ring to the pyrrole (B145914) moiety of the indole nucleus.

Reactivity of the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional handle that can undergo a variety of chemical transformations.

Hydrolysis and Other Nucleophilic Additions to the Nitrile Moiety

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemguide.co.uk The reaction proceeds via an amide intermediate. organicchemistrytutor.com

Acid-catalyzed hydrolysis: Heating with a strong acid like aqueous HCl or H₂SO₄ protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water. chemguide.co.uknumberanalytics.com The resulting amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: Heating with an aqueous base, such as NaOH or KOH, involves the direct attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. chemguide.co.ukcommonorganicchemistry.com This initially forms an iminolate anion, which is protonated by water to an amide. Further hydrolysis yields the carboxylate salt, which requires acidification in a separate step to produce the free carboxylic acid. chemguide.co.uk In some cases, the reaction can be stopped at the amide stage under milder conditions. organicchemistrytutor.com

Table 2: General Conditions for Nitrile Hydrolysis

Condition TypeReagentsProduct
AcidicDilute HCl or H₂SO₄, heat (reflux)Carboxylic acid
BasicAqueous NaOH or KOH, heat (reflux), then H₃O⁺Carboxylic acid

The cyano group can also undergo nucleophilic addition with organometallic reagents, such as Grignard reagents or organolithium compounds, to yield ketones after hydrolysis of the intermediate imine.

Transition Metal-Catalyzed Transformations of the Cyano Functionality

The cyano group is an important functional group in transition metal-catalyzed cross-coupling reactions, both as a participating group and as a tolerated substituent. While often stable under many cross-coupling conditions, the C-CN bond itself can be activated by certain transition metal catalysts. nih.gov For example, rhodium complexes have been used to catalyze the borylation of nitriles, cleaving the C-CN bond. nih.gov

More commonly, the cyano group's versatility is demonstrated by its transformation into other functional groups. For instance, catalytic hydrogenation can reduce nitriles to primary amines, though this typically requires more forcing conditions than the reduction of a nitro group. The cyano group can also participate in cycloaddition reactions. researchgate.net The presence of the cyano group on the indole ring is generally compatible with various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at other positions of the ring, provided a suitable halide or triflate is present. numberanalytics.com

Reactivity of the Indole Nucleus

The indole ring itself possesses a distinct reactivity pattern, which is significantly modulated by the strongly deactivating nitro and cyano substituents. Indole is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C-3 position of the pyrrole ring. bhu.ac.in This is because the cationic intermediate formed by attack at C-3 (the Wheland intermediate) is more stable, allowing for delocalization of the positive charge over the nitrogen atom without disrupting the benzene ring's aromaticity. quora.com

However, the presence of the powerful electron-withdrawing nitro group at C-6 and the cyano group at C-5 dramatically reduces the nucleophilicity of the entire indole system. This deactivation makes standard electrophilic aromatic substitution reactions more difficult. nih.gov Despite this deactivation, electrophilic substitution can still occur, often requiring more forcing conditions. A key example is the Vilsmeier-Haack reaction, which is used to introduce a formyl group onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to 1-methoxy-6-nitroindole, yielding 1-methoxy-6-nitroindole-3-carbaldehyde in high yield. nii.ac.jpwikipedia.org This demonstrates that even with a deactivating nitro group on the benzene ring, the C-3 position remains the most reactive site for electrophilic attack.

The N-H proton of the indole is acidic and can be removed by a base. The resulting indolyl anion is a potent nucleophile. N-alkylation or N-acylation can be readily achieved under basic conditions.

Electrophilic and Nucleophilic Reactivity at the Indole Core (C2, C3, C4, C7)

The indole nucleus is inherently an electron-rich heterocycle, which typically undergoes electrophilic substitution, preferentially at the C3 position. researchgate.netyoutube.com However, the electronic landscape of this compound is drastically altered.

Electrophilic Reactivity

The C5-cyano and C6-nitro groups exert a strong deactivating effect on the entire indole ring system via their negative inductive (-I) and mesomeric (-M) effects. This withdrawal of electron density makes the molecule significantly less susceptible to attack by electrophiles. Positions C4 and C7 on the benzene ring, and particularly positions C2 and C3 on the pyrrole ring, are rendered electron-deficient. ic.ac.uk Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation are highly disfavored at all positions (C2, C3, C4, and C7) under standard conditions. Attempting such reactions would likely require harsh conditions, leading to low yields or decomposition of the starting material.

Nucleophilic Reactivity

Conversely, the electron-deficient nature of the indole core, particularly enhanced by the substituents on the benzene ring portion, makes it a candidate for nucleophilic attack. While nucleophilic aromatic substitution (SNAr) on the benzene ring of nitroarenes is a known process, d-nb.info interesting reactivity has been observed at the pyrrole C2 position in related, highly electron-deficient indole systems.

For this compound, while the indole nitrogen is not activated by a methoxy (B1213986) group, the combined electron-withdrawing power of the C5-cyano and C6-nitro groups strongly activates the C2 position towards nucleophilic attack. It is plausible that strong nucleophiles could react at this site, especially if the indole nitrogen is deprotonated.

A variety of nucleophiles have been shown to react with the activated 1-methoxy-6-nitroindole-3-carbaldehyde scaffold, suggesting a broad scope for potential transformations on similarly activated indoles.

Table 1: Examples of Nucleophilic Substitution at C2 of an Activated 6-Nitroindole (B147325) Derivative (1-methoxy-6-nitroindole-3-carbaldehyde) nii.ac.jp
NucleophileBase/SolventProduct (2-Substituted Indole)Yield (%)
PiperidineNaH / DMF2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde92
PyrroleNaH / DMF2-(1H-Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde98
IndoleNaH / DMF2-(1H-Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde96
ImidazoleNaH / DMF2-(1H-Imidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde97
BenzimidazoleNaH / DMF2-(1H-Benzimidazol-1-yl)-6-nitro-1H-indole-3-carbaldehyde87
Dimethyl malonateKOtBu / DMFDimethyl 2-(3-formyl-6-nitro-1H-indol-2-yl)malonate92

N-Functionalization and Protecting Group Chemistry of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a proton that is weakly acidic. In this compound, the acidity of this N-H proton is significantly increased due to the strong electron-withdrawing effects of the nitro and cyano groups. This enhanced acidity facilitates its deprotonation by a suitable base, generating a nucleophilic indolide anion. researchgate.net This anion can then readily react with various electrophiles, allowing for functionalization at the N1 position.

N-Alkylation and N-Acylation

The N-functionalization of indoles is a common strategy in organic synthesis. For electron-deficient indoles, these reactions often proceed with high regioselectivity at the nitrogen atom, as the competing electrophilic attack at C3 is suppressed.

N-Acylation: A general and efficient method for the N-acylation of indoles involves the use of stable acyl sources like thioesters, promoted by a base such as cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene. nih.govresearchgate.net This method is tolerant of various functional groups and provides N-acylated indoles in good yields. nih.gov Given the stability of the starting materials, this approach would be suitable for the N-acylation of this compound. The reaction proceeds via deprotonation of the indole N-H, followed by nucleophilic substitution at the carbonyl carbon of the thioester. nih.gov

N-Alkylation: The N-alkylation of indoles and other N-acidic heterocycles is typically achieved by treatment with an alkyl halide in the presence of a base. organic-chemistry.org Common conditions involve using potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). organic-chemistry.orgresearchgate.net The enhanced acidity of the N-H in this compound would favor a smooth reaction under these standard conditions.

Table 2: General Conditions for N-Functionalization of Indoles
TransformationReagentsBaseSolventTypical ConditionsReference
N-AcylationThioester (R-C(O)SMe)Cs₂CO₃Xylene140 °C, 12 h nih.gov
N-AlkylationAlkyl Halide (R-X)KOH or K₂CO₃DMFRoom Temp. to Moderate Heat organic-chemistry.org

Protecting Group Chemistry

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the indole nitrogen. This is achieved by introducing a protecting group, which can be later removed under specific conditions. nii.ac.jp For indoles, common N-protecting groups include tert-butoxycarbonyl (Boc), which is installed using di-tert-butyl dicarbonate ((Boc)₂O) and a base, and removed under acidic conditions. Another common group is the tosyl (Ts) group, introduced using tosyl chloride (TsCl) and a base, and typically removed under reductive conditions or with strong base. The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions available for its removal that are compatible with other functional groups in the molecule.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Detailed Reaction Mechanisms for Synthetic Routes

Two primary plausible synthetic strategies for the construction of the 6-Nitro-1H-indole-5-carbonitrile framework are the cesium carbonate-promoted synthesis of 6-nitroindoles and the intramolecular cyclization of a pre-functionalized aromatic precursor.

Route 1: Cesium Carbonate-Promoted Synthesis of 6-Nitroindoles

A practical and regioselective method for the synthesis of 6-nitroindole (B147325) derivatives involves the reaction of enaminones with nitroaromatic compounds, promoted by cesium carbonate (Cs₂CO₃) under transition metal-free conditions. rsc.org This reaction leads to the formation of two new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org

The proposed mechanism for this transformation, as it would apply to a synthesis targeting a precursor for this compound, is initiated by the deprotonation of the enaminone by cesium carbonate, a mild inorganic base. researchgate.net This generates a nucleophilic enolate. The electron-deficient nitroaromatic ring is then susceptible to nucleophilic attack by the enolate. The regioselectivity of this attack is governed by the electronic properties of the nitroaromatic compound. The subsequent steps would involve an intramolecular cyclization, facilitated by the basic conditions, to form the indole (B1671886) ring, followed by an elimination step to afford the aromatic indole core.

Route 2: Intramolecular Cyclization of (E)-3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile

Another viable pathway involves the synthesis of 1H-indole-5-carbonitrile from a precursor such as 3-methyl-4-nitrobenzonitrile. This multi-step synthesis generates an intermediate, (E)-3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile, which then undergoes intramolecular cyclization to form the indole ring.

The mechanism of the final cyclization step is believed to proceed through the following sequence:

Tautomerization: The enamine intermediate can tautomerize to a more reactive iminium species.

Intramolecular Nucleophilic Attack: The π-electrons of the benzene (B151609) ring, activated by the ortho-amino group (once formed), attack the electrophilic carbon of the vinyl group.

Proton Transfer and Aromatization: A series of proton transfers and the elimination of dimethylamine lead to the formation of the aromatic indole ring.

This type of reaction is a common strategy for indole synthesis, and the regiochemical outcome is predetermined by the substitution pattern of the starting material.

Analysis of Intermediates and Transition States

The direct observation of intermediates and transition states in these reactions is challenging due to their transient nature. However, their structures can be inferred from trapping experiments, spectroscopic studies, and computational modeling.

In the cesium carbonate-promoted synthesis, the key intermediates are the enolate of the enaminone and a Meisenheimer-like complex formed upon the nucleophilic attack on the nitroaromatic ring. The transition state for the initial C-C bond formation would involve the approach of the nucleophilic enolate to the electron-deficient aromatic ring. The subsequent intramolecular cyclization would proceed through a transition state where the newly formed carbanion attacks the carbonyl group, leading to the formation of the five-membered pyrrole (B145914) ring.

For the intramolecular cyclization of (E)-3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile, the crucial intermediate is the iminium cation or a related polarized species. The transition state for the cyclization step would involve a conformation where the vinyl group is positioned favorably for the intramolecular electrophilic attack by the aromatic ring. While a four-membered ring transition state has been proposed in some nitration reactions of indoles, the specific transition state geometry for this cyclization would likely involve a more complex, multi-center interaction. nih.gov

Role of Catalysis in Directing Regioselectivity and Stereoselectivity

In the context of the synthesis of this compound, catalysis primarily serves to facilitate the key bond-forming reactions and control the regiochemical outcome.

In the cesium carbonate-promoted synthesis of 6-nitroindoles, Cs₂CO₃ acts as a base to generate the nucleophilic enolate. rsc.org The choice of a mild base like cesium carbonate can be crucial in preventing side reactions that might occur under harsher conditions. researchgate.net The regioselectivity of the initial nucleophilic attack is largely substrate-controlled, dictated by the electronic activation provided by the nitro group on the aromatic ring.

In other synthetic approaches to substituted nitroindoles, such as the reaction of enolizable ketones with m-nitroaniline, a strong base like potassium tert-butoxide (t-BuOK) is employed. researchgate.net The base facilitates the formation of the enolate, which then participates in an oxidative nucleophilic substitution of hydrogen. The regioselectivity, leading to the formation of 4- and 6-substituted nitroindoles, is directed by the positions ortho to the amino group of the m-nitroaniline. researchgate.net

Currently, there is no specific information available on stereoselective catalytic methods for the synthesis of this compound, as the target molecule is achiral.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The efficiency and outcome of a chemical reaction are governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest, while thermodynamic control favors the most stable product.

In the synthesis of substituted indoles, the reaction conditions can be tuned to favor either kinetic or thermodynamic products. For instance, in some reactions, lower temperatures and non-polar solvents may favor the kinetically controlled product, while higher temperatures and longer reaction times can lead to the thermodynamically more stable isomer.

The study of reaction kinetics, for example, by monitoring the concentration of reactants and products over time, can provide valuable information about the reaction rates and the activation energies of different steps in the mechanism. Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), can be calculated to determine the spontaneity and equilibrium position of the reaction. Such studies would be instrumental in optimizing the reaction conditions to maximize the yield and purity of this compound.

Computational and Theoretical Studies of 6 Nitro 1h Indole 5 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Although direct studies on 6-nitro-1H-indole-5-carbonitrile are not present in the provided search results, research on other heterocyclic molecules like DNA and RNA nucleobases demonstrates the power of these methods. For instance, first-principles GW calculations have been used to study the quasiparticle properties of nucleobases. Such studies provide valuable information on ionization energies and electron affinities, which are crucial for understanding a molecule's reactivity. Techniques like Density Functional Theory (DFT) and high-level many-body quantum chemistry calculations (such as CASPT2, CCSD(T), and EOM-CCSD) are employed to determine these electronic properties with a high degree of accuracy.

For this compound, it can be anticipated that the HOMO would be largely localized on the indole (B1671886) ring, while the LUMO would be significantly influenced by the electron-withdrawing nitro and cyano groups. The energies of these frontier orbitals are critical in determining the molecule's behavior in chemical reactions.

Table 1: Illustrative Data from Quantum Chemical Calculations on Related Systems (Note: This table presents example data from related systems to illustrate the outputs of quantum chemical calculations and is not data for this compound.)

PropertyMethodValue (eV)Source
Vertical Ionization Energy (Guanine)GW Calculation8.28
Vertical Electron Affinity (Guanine)GW Calculation-0.12
Mean Absolute Error vs. Reference (eV)G0W0@LDA0.44

Theoretical Modeling of Reaction Pathways and Mechanistic Insights

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions and predicting their outcomes. For indole derivatives, computational studies have provided significant insights into their reactivity.

A notable example is the study of cycloaddition reactions of indolynes (indole arynes). Using the M06-2X density functional and the 6-311+G(2df,p) basis set, researchers have been able to model the cycloaddition of various indolynes with 2-substituted furans. These calculations revealed that the regioselectivity of the reaction is highly dependent on the position of the aryne within the indole nucleus and the nature of the substituents. Specifically, 6,7-indolynes were found to be highly polar, leading to cycloadditions with substantial electrophilic substitution character.

In the case of this compound, theoretical modeling could be employed to predict its reactivity in various transformations. For instance, the strong electron-withdrawing nature of the nitro and cyano groups would likely make the indole ring susceptible to nucleophilic attack. Computational modeling could identify the most probable sites for such an attack and calculate the activation energies for different reaction pathways.

Table 2: Example of Calculated Activation Free Energies in a Related System (Note: This table shows data for the reaction of N-methylindolynes with furan (B31954) and is intended for illustrative purposes only.)

ReactantProductΔG‡ (kcal/mol)Source
4,5-Indolyne + FuranCycloadduct19.5
5,6-Indolyne + FuranCycloadduct19.9
6,7-Indolyne + FuranCycloadduct17.6

Prediction of Spectroscopic Signatures for Structural Elucidation and Confirmation

Computational methods can predict various spectroscopic properties, which are invaluable for the structural elucidation and confirmation of newly synthesized compounds. These predictions can be compared with experimental spectra to verify the structure of a molecule.

While predicted spectroscopic data for this compound is not available, studies on other substituted heterocyclic systems demonstrate the utility of this approach. For example, in the characterization of 6-amino-4-phenylpyrrolo[2,3-c]thiadiazine-5-carbonitrile, experimental 1H and 13C NMR data were crucial for its structural confirmation. The observation of two distinct signals for the amino protons in the 1H NMR spectrum indicated hindered rotation, a feature of amidine-type primary amines. Shielding by the anisotropic cone of the adjacent nitrile group was proposed to explain the upfield shift of one of these signals.

For this compound, theoretical calculations could predict the 1H and 13C NMR chemical shifts, as well as the vibrational frequencies in the IR spectrum and the electronic transitions in the UV-Vis spectrum. These predictions would be instrumental in interpreting experimental data and confirming the compound's structure.

Theoretical Investigations of Molecular Interactions and Reactivity Profiles

Theoretical investigations can provide a detailed understanding of the non-covalent interactions a molecule can engage in and offer a comprehensive profile of its reactivity. This is often achieved through the analysis of the molecular electrostatic potential (MEP) and various reactivity descriptors.

Studies on substituted indolynes have shown that the distribution of charge within the molecule is a key determinant of its reactivity. For 6,7-indolyne, atomic polar tensor partial charges indicated that the C6 position is significantly more electrophilic than the C7 position, which is consistent with its observed reactivity. This polarization is attributed to the influence of the C(7a)–N bond dipole.

For this compound, the strong electron-withdrawing nitro and cyano groups at positions 6 and 5, respectively, would be expected to create a highly polarized molecule. A calculated MEP would likely show a region of significant positive potential over the indole ring, indicating its susceptibility to nucleophilic attack, and negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, highlighting their potential as hydrogen bond acceptors. Such theoretical investigations are crucial for understanding how the molecule might interact with biological targets or other reactants.

Applications As a Synthetic Intermediate in Complex Molecular Architectures

Precursor for Advanced Polycyclic and Heterocyclic Scaffolds

The bifunctional nature of 6-Nitro-1H-indole-5-carbonitrile makes it an ideal starting material for the synthesis of fused ring systems. The nitro and nitrile groups can be manipulated sequentially or concurrently to build new rings onto the indole (B1671886) scaffold.

A primary transformation is the reduction of the nitro group to an amine, yielding 6-Amino-1H-indole-5-carbonitrile. This resulting ortho-amino-nitrile is a classic precursor for the synthesis of fused pyrimidine (B1678525) rings, such as pyrrolo[2,3-g]quinazolines, through condensation with various one-carbon electrophiles. Furthermore, the newly formed amine can participate in intramolecular cyclization reactions. For instance, in related systems, an amine has been shown to cyclize onto an adjacent nitrile group to form a fused pyrrole (B145914) ring. mdpi.com

The nitrile group itself is a versatile functional handle for constructing nitrogen-containing heterocycles. It can undergo [3+2] cycloaddition with azides to form tetrazoles or be used to construct triazine rings. The reactivity of cyanoindoles as precursors for various indole-fused polycycles is well-established. nih.gov This dual reactivity allows for the generation of a diverse library of polycyclic and heterocyclic compounds from a single, advanced intermediate.

Table 1: Potential Heterocyclic Scaffolds from this compound
Starting IntermediateReagent(s)Resulting ScaffoldPotential Application
6-Amino-1H-indole-5-carbonitrileFormic acid, followed by cyclizationPyrrolo[2,3-g]quinazolin-4-oneKinase inhibitors, Bioactive materials
6-Amino-1H-indole-5-carbonitrileGuanidine2,4-Diaminopyrrolo[2,3-g]quinazolinePharmaceutical scaffolds
This compoundSodium azide, Zinc chloride6-(1H-Tetrazol-5-yl)-1H-indoleMedicinal chemistry building blocks

Building Block for Nitrogen-Containing Macrocycles and Supramolecular Systems

Macrocyclic compounds are of significant interest in medicinal chemistry and materials science. The synthesis of these large-ring systems often relies on building blocks that possess multiple reactive sites, allowing for sequential or one-pot cyclization reactions.

This compound presents several potential points for elaboration into macrocyclic structures. The indole nitrogen (N-H) can be functionalized, and the nitro and nitrile groups can be transformed into other reactive moieties. For example, reduction of the nitro group to an amine and hydrolysis or reduction of the nitrile to a carboxylic acid or an aminomethyl group, respectively, would generate a trifunctional intermediate. This intermediate could then be used in condensation reactions with other complementary building blocks to form complex macrocycles.

The defined geometry of the rigid indole core combined with the reactive handles at positions 1, 5, and 6, offers a predictable platform for designing macrocycles with specific conformations and host-guest binding capabilities, which are essential for developing molecular recognition systems. mdpi.com

Utility in the Construction of Structurally Diverse Organic Compounds

The true strength of this compound as a synthetic intermediate lies in the diverse and orthogonal reactivity of its functional groups. The ability to selectively transform one group while leaving the other intact is key to building molecular complexity.

Transformations of the Nitro Group: The nitro group is readily reduced to an amine using various reagents like hydrogen gas with a palladium catalyst or tin(II) chloride. This amine can then undergo a multitude of standard reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., halogens, hydroxyl, cyano) in Sandmeyer-type reactions.

Transformations of the Carbonitrile Group: The nitrile group is a stable and versatile precursor for other functionalities:

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (6-nitro-1H-indole-5-carboxylic acid) or stopped at the primary amide stage.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can convert the nitrile to a primary amine (aminomethyl group).

Nucleophilic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolytic workup.

This wide range of possible transformations allows chemists to use this compound as a branching point in a synthetic sequence, leading to a large number of structurally diverse molecules from a common precursor. The applications of related indole-5-carbonitrile compounds include the preparation of agonists for metabolic syndrome treatment and the synthesis of complex quinoline (B57606) derivatives. sigmaaldrich.comsigmaaldrich.com

Table 2: Illustrative Transformations of the Functional Groups
Functional GroupReagents and ConditionsProduct Functional GroupReference for Analogy
6-NitroH₂, Pd/C in Ethanol (B145695)6-Amino
5-CarbonitrileH₂SO₄, H₂O, heat5-Carboxylic Acid
5-CarbonitrileLiAlH₄ in THF5-Aminomethyl nih.gov
6-NitroSnCl₂, HCl6-Amino

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of indole (B1671886) derivatives by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. youtube.comnih.gov While specific experimental data for 6-Nitro-1H-indole-5-carbonitrile is not widely published, its expected NMR spectra can be predicted based on established principles and data from analogous compounds like 5-nitroindole (B16589) and other substituted indoles. chemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each of the aromatic and heterocyclic protons. The electron-withdrawing nature of the nitro (NO₂) and cyano (CN) groups at positions 6 and 5, respectively, will significantly deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).

Indole NH Proton: The proton on the indole nitrogen (N-H) typically appears as a broad singlet at a very low field, often above 10 ppm, especially in aprotic solvents like DMSO-d₆. nih.gov

Aromatic Protons: The protons at positions 4 and 7 on the benzene (B151609) ring and positions 2 and 3 on the pyrrole (B145914) ring will exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern. For instance, the H-4 and H-7 protons would likely appear as singlets due to the substitution at the adjacent C-5 and C-6 positions.

Pyrrole Protons: The protons at C-2 and C-3 are characteristic of the indole core and their shifts are influenced by the substituents on the benzene ring.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, confirming the carbon skeleton and the presence of functional groups.

Quaternary Carbons: The carbons bearing the nitro (C-6) and cyano (C-5) groups are expected to be significantly deshielded. The carbon of the nitrile group (C≡N) itself would appear in the characteristic region for nitriles, typically around 115-125 ppm.

Indole Carbons: The remaining eight carbon atoms of the indole ring will have chemical shifts consistent with published data for substituted indoles, allowing for complete assignment. chemicalbook.comrsc.org

Predicted ¹H and ¹³C NMR Data for this compound This data is predictive and based on the analysis of structurally similar compounds.

Interactive Table: Predicted NMR Chemical Shifts (ppm)
Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-H >11.0 (broad s) -
C-2 ~7.6 (m) ~128
C-3 ~6.7 (m) ~104
C-3a - ~129
C-4 ~8.3 (s) ~120
C-5 - ~108 (C-CN)
C-6 - ~145 (C-NO₂)
C-7 ~7.9 (s) ~118
C-7a - ~138

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups present in a molecule. These methods are complementary and provide a detailed fingerprint of the compound's vibrational modes.

For this compound, the key functional groups—indole N-H, nitrile C≡N, and nitro NO₂—give rise to strong, characteristic absorption bands.

N-H Vibrations: The indole N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov

C≡N Stretch: The nitrile group has a very characteristic and sharp absorption in the IR and Raman spectra, appearing in the range of 2220-2260 cm⁻¹. This band is often strong and easily identifiable. mdpi.com

NO₂ Vibrations: The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch (νₐₛ) typically found at higher wavenumbers (1500-1600 cm⁻¹) and a symmetric stretch (νₛ) at lower wavenumbers (1300-1390 cm⁻¹). scirp.org These bands are usually very strong in the IR spectrum.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹)

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Indole N-H Stretching 3300 - 3500 IR, Raman
Nitrile C≡N Stretching 2220 - 2260 IR, Raman
Nitro NO₂ Asymmetric Stretch 1500 - 1600 IR
Nitro NO₂ Symmetric Stretch 1300 - 1390 IR
Aromatic C-H Stretching 3000 - 3100 IR, Raman

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. acs.org For this compound, the molecular formula is C₉H₅N₃O₂.

HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, distinguishing it from other compounds with the same nominal mass. The calculated monoisotopic mass for C₉H₅N₃O₂ is approximately 187.0382 Da.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the protonated molecule [M+H]⁺ is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.

Expected fragmentation pathways for this compound would likely involve:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). youtube.com

Loss of HCN: The indole ring or the nitrile group can lead to the loss of hydrogen cyanide (27 Da).

Ring Cleavage: Fragmentation of the indole bicyclic system itself can produce characteristic ions, such as those corresponding to the benzopyrrole core. nih.gov

Interactive Table: Predicted HRMS Fragments for C₉H₅N₃O₂

Ion Molecular Formula of Fragment Predicted m/z Notes
[M+H]⁺ C₉H₆N₃O₂⁺ 188.0455 Protonated molecular ion
[M-NO₂]⁺ C₉H₅N₂⁺ 141.0498 Loss of nitro group
[M-NO-CO]⁺ C₈H₅N₂O⁺ 145.0402 Sequential loss of NO and CO

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While a crystal structure for this compound is not available in the public domain, the structure of the closely related analog, 5-nitroindole, has been determined. nih.govnih.gov Analysis of this analog provides significant insight into the likely solid-state structure.

Molecular Geometry: The indole ring system is expected to be essentially planar, a characteristic feature of this heterocyclic core. mdpi.com

Crystal Packing: The packing of molecules in the crystal lattice would be governed by intermolecular forces. Hydrogen bonding involving the indole N-H group and the oxygen atoms of the nitro group is expected to be a dominant interaction. Furthermore, π-π stacking interactions between the planar aromatic rings of adjacent molecules would likely contribute to the stability of the crystal structure. nih.govacs.org

The crystallographic data for 5-nitroindole reveals a monoclinic crystal system with the space group P 1 21/c 1, information which serves as a valuable reference for future studies on this compound. nih.gov

Interactive Table: Crystallographic Data for the Analogous Compound 5-Nitroindole

Parameter Value for 5-Nitroindole nih.gov
Molecular Formula C₈H₆N₂O₂
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 3.75839
b (Å) 12.0667
c (Å) 15.8045

Structure Reactivity Relationship Studies Within 6 Nitro 1h Indole 5 Carbonitrile Derivatives

Electronic and Steric Effects of Nitro and Carbonitrile Substituents on Indole (B1671886) Core Reactivity

The nitro and carbonitrile groups are potent electron-withdrawing substituents that significantly decrease the electron density of the indole ring system through both inductive and resonance effects. nih.gov This deactivation has a profound impact on the traditional reactivity of the indole nucleus, particularly its susceptibility to electrophilic attack.

The indole ring is inherently electron-rich, making it prone to electrophilic substitution, typically at the C3 position. stackexchange.com However, the strong electron-withdrawing nature of the nitro and cyano groups at the 5 and 6 positions diminishes this nucleophilic character. nih.gov This reduced electron density makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted indole.

Conversely, the electron-deficient nature of the 6-nitro-1H-indole-5-carbonitrile system enhances its reactivity towards nucleophiles. The presence of the nitro group, in particular, can facilitate nucleophilic aromatic substitution reactions, a type of reactivity not commonly observed in the parent indole. nii.ac.jpclockss.org The nitro group can stabilize the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy for nucleophilic attack.

From a steric perspective, while the carbonitrile group is relatively linear and minimally intrusive, the nitro group can exert a more significant steric hindrance. This steric effect can influence the approach of reagents, particularly bulky ones, and can play a role in directing the regioselectivity of certain reactions. For instance, in reactions where multiple sites are electronically viable for attack, the steric bulk of the nitro group might favor reaction at a less hindered position.

Table 1: Electronic Properties of Nitro and Carbonitrile Substituents

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
Nitro (-NO₂)Strong -I (electron-withdrawing)Strong -M (electron-withdrawing)Strongly deactivating
Carbonitrile (-CN)Strong -I (electron-withdrawing)Weak -M (electron-withdrawing)Deactivating

Influence of Substituent Position on Reaction Outcomes and Selectivity

The regiochemical placement of the nitro and carbonitrile groups on the indole ring is a critical determinant of reaction outcomes and selectivity. While this article focuses on the this compound scaffold, understanding the influence of substituent positioning in a broader context provides valuable insights.

In the case of nucleophilic attack, the position of the electron-withdrawing group is paramount. For a nucleophilic aromatic substitution to occur, the substituent must be at a position that can effectively stabilize the intermediate negative charge. The 6-position in the indole ring is part of the benzenoid portion, and a nitro group at this position can delocalize the negative charge through resonance.

Research on other substituted indoles, such as 3-nitroindoles, has shown that the nitro group at the C3 position makes the C2 position susceptible to nucleophilic attack and participates in various dearomatization reactions. researchgate.net Similarly, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have demonstrated that the nitro group at the 6-position enhances the susceptibility of the C2 position to nucleophilic substitution. nii.ac.jpclockss.org This highlights the critical role of the substituent's location in directing reactivity.

Challenges and Future Research Avenues

Overcoming Regiocontrol Challenges in Indole (B1671886) Functionalization

The selective functionalization of the indole core is a long-standing challenge in organic chemistry. While the pyrrole (B145914) ring is generally more reactive towards electrophiles, particularly at the C3 position, achieving regiocontrol on the benzenoid ring (C4-C7) is notoriously difficult due to the similar reactivity of these positions. nih.govnih.gov For 6-Nitro-1H-indole-5-carbonitrile, this challenge is amplified. The C6 position is considered one of the most difficult to functionalize directly. rsc.org The presence of the deactivating nitro group at C6 and the cyano group at C5 significantly reduces the electron density of the benzene (B151609) ring, making further electrophilic substitution arduous.

Future research must focus on developing strategies to overcome these regiocontrol issues. One promising avenue is the use of directing groups . Installing a removable directing group at the N1 position can force metal catalysts to functionalize specific C-H bonds on the benzene ring. For instance, bulky directing groups have been shown to favor meta-selective C-H functionalization, which could potentially be adapted for the C4 or C7 positions of the this compound core. rsc.org Research into novel directing groups that can be installed and removed under mild conditions will be crucial.

Furthermore, exploring ortho-lithiation and related metalation techniques could provide a pathway to functionalize the C7 position, which is adjacent to the indole nitrogen. The development of specific conditions that favor C7 metalation over deprotonation at other sites will be a key research objective.

Development of Novel and More Efficient Synthetic Pathways for Highly Substituted Indoles

The synthesis of polysubstituted indoles, especially those bearing multiple electron-withdrawing groups, remains a significant hurdle. frontiersin.org While classical methods like the Fischer, Bischler, Madelung, and Nenitzescu indole syntheses are foundational, they often face limitations with heavily substituted or electron-deficient substrates. rsc.orgwikipedia.orgrsc.orgwikipedia.org

Table 1: Classical Indole Synthesis and Their Potential Challenges

Synthesis MethodGeneral DescriptionPotential Challenges with this compound Precursors
Fischer Indole Synthesis Condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgElectron-withdrawing groups on the phenylhydrazine can hinder the reaction. youtube.comyoutube.com
Cadogan-Sundberg Synthesis Reductive cyclization of o-nitrostyrenes using trivalent phosphorus reagents. wikipedia.orghellenicaworld.comsynarchive.comAvailability of the required highly substituted o-nitrostyrene precursor.
Ullmann Condensation Copper-catalyzed reaction of an aryl halide with an amine. mdpi.comwikipedia.orgOften requires harsh reaction conditions. wikipedia.org

Future research should focus on adapting and optimizing modern synthetic methods for the preparation of this compound and its derivatives. Transition metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig aminations, offer a powerful toolkit for constructing the indole core from appropriately functionalized precursors. nih.gov The development of catalyst systems that are tolerant of the electron-deficient nature of the required building blocks will be paramount.

Furthermore, exploring novel cyclization strategies that proceed under milder conditions is a key research direction. This could involve photochemical methods or the use of hypervalent iodine reagents to induce cyclization. One-pot, multi-component reactions that assemble the highly functionalized indole core in a single step would be particularly valuable for improving synthetic efficiency. scielo.org.mx

Exploration of New Reactivity Modes and Unprecedented Transformations of Nitro- and Cyanoindoles

The electron-poor nature of this compound suggests that its reactivity will be significantly different from that of electron-rich indoles. While typical indoles act as nucleophiles, the strong electron-withdrawing effect of the nitro and cyano groups can render the indole C2=C3 double bond electrophilic. This "umpolung" of reactivity opens the door to a host of new transformations. researchgate.net

Future research should investigate the susceptibility of this compound to nucleophilic attack . This could involve dearomatization reactions where nucleophiles add to the C2 or C3 positions, leading to the formation of functionalized indolines. researchgate.net The regioselectivity of such additions will be a fascinating area of study.

Moreover, the nitro group itself can participate in a variety of transformations. For example, it can be reduced to an amino group, which can then be further functionalized. The development of selective reduction methods that leave the cyano group intact would be highly valuable. Additionally, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, providing a handle for further diversification of the indole scaffold.

The cyano group also offers a versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation yielding a new class of compounds with potentially interesting properties.

Integration of Advanced Computational Methods with Experimental Design

The complexity of regioselectivity and reactivity in highly substituted indoles makes a purely empirical approach to research inefficient. Advanced computational methods, particularly Density Functional Theory (DFT) , are poised to play a pivotal role in guiding experimental design. nih.govnih.gov

Future research should leverage computational chemistry to:

Predict Regioselectivity: DFT calculations can be used to model the transition states of various reaction pathways, allowing for the prediction of the most likely site of functionalization under different conditions. nih.gov This can save significant experimental effort by identifying promising reaction conditions and directing groups.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of novel transformations, helping chemists to understand and optimize reaction outcomes. nih.gov

Design Novel Reactants and Catalysts: By modeling the interactions between substrates, reagents, and catalysts, computational methods can aid in the design of new and more effective synthetic methodologies.

The use of predictive models, such as those based on the distortion/interaction model for aryne regioselectivity, could be particularly insightful for understanding the reactivity of aryne precursors to 5,6-disubstituted indoles. nih.gov

Potential for the Compound as a Precursor in Materials Science Applications (general context)

The unique combination of a rigid, heteroaromatic indole core with the strongly polar and electron-accepting nitro and cyano groups makes this compound an intriguing candidate as a building block for advanced materials. openmedicinalchemistryjournal.commdpi.com

Future research in this area could focus on:

Polymer Synthesis: The indole nitrogen can be functionalized with polymerizable groups, allowing for the incorporation of the 6-nitro-5-cyanoindole unit into polymer backbones. The resulting polymers could exhibit interesting electronic and optical properties due to the strong dipole moment of the monomer unit.

Organic Electronics: The electron-deficient nature of the molecule suggests potential applications in organic electronics, for example, as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification would be a key advantage.

Functional Dyes and Pigments: The extended π-system of the indole ring, coupled with the influence of the nitro and cyano groups, could lead to the development of novel dyes and pigments with specific absorption and emission characteristics.

The exploration of these research avenues will not only deepen our fundamental understanding of indole chemistry but also pave the way for the development of novel materials with tailored properties and functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.